molecular formula C12H14N2O B7628424 N-(3-cyanophenyl)-3-methylbutanamide

N-(3-cyanophenyl)-3-methylbutanamide

Cat. No. B7628424
M. Wt: 202.25 g/mol
InChI Key: ZMVPCWLTUUBGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-3-methylbutanamide, also known as N-(3-cyanophenyl)isobutyramide, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a multistep process, and its unique properties have led to its use in various scientific applications.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for use in scientific research.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide. However, it has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide in lab experiments is its versatility in chemical reactions. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable tool for researchers. However, its limited availability and high cost may be a limitation for some researchers.

Future Directions

There are several future directions for the use of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide in scientific research. One potential area of research is the development of new synthetic routes for the compound, which could make it more widely available and cost-effective. Additionally, the compound's potential as a ligand in metal complexes for catalytic reactions could be further explored, as well as its potential as a building block for the synthesis of new organic compounds. Finally, the compound's potential as a precursor for the synthesis of pharmaceuticals could also be investigated.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide involves a series of chemical reactions, starting with the reaction of 3-cyanophenylacetic acid with thionyl chloride to form 3-cyanophenylacetyl chloride. This intermediate is then reacted with isobutyramide in the presence of a base to form the final product.

Scientific Research Applications

N-(3-cyanophenyl)-3-methylbutanamide(3-cyanophenyl)-3-methylbutanamide has been used in various scientific applications, including as a ligand in metal complexes for catalytic reactions, as a building block for the synthesis of organic compounds, and as a precursor for the synthesis of pharmaceuticals.

properties

IUPAC Name

N-(3-cyanophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVPCWLTUUBGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.